benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate
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Overview
Description
Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate is a synthetic organic compound that features a trifluoromethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)piperidine, which is then reacted with benzyl chloroformate to form the desired carbamate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- N-(4-Trifluoromethylbenzyl)quinine bromide
Uniqueness
Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate is unique due to its specific combination of a benzyl carbamate group with a trifluoromethyl-substituted piperidine ring. This structure imparts distinct chemical and physical properties, such as increased stability and enhanced biological activity, compared to other similar compounds.
Properties
CAS No. |
1260894-09-4 |
---|---|
Molecular Formula |
C15H19F3N2O2 |
Molecular Weight |
316.3 |
Purity |
95 |
Origin of Product |
United States |
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